

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Amino-3,5-difluorobenzonitrile	
Cat. No.:	B1283290	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-3,5-difluorobenzonitrile**, a key intermediate in the development of novel therapeutics and other advanced chemical compounds.

Core Molecular Data

2-Amino-3,5-difluorobenzonitrile is a synthetically versatile aromatic compound. Its key quantitative data are summarized below.

Property	Value
Molecular Weight	154.12 g/mol
Chemical Formula	C7H4F2N2
CAS Number	126674-94-0

Synthesis and Characterization

While specific experimental protocols for the synthesis of **2-Amino-3,5-difluorobenzonitrile** are not readily available in peer-reviewed literature, a representative procedure can be adapted from the synthesis of its isomer, 4-amino-3,5-difluorobenzonitrile. This process typically involves the cyanation of a halogenated aniline precursor.



Representative Experimental Protocol: Synthesis of an Aminodifluorobenzonitrile

Objective: To synthesize an aminodifluorobenzonitrile from a corresponding bromodifluoroaniline precursor. This protocol is based on the synthesis of 4-amino-3,5difluorobenzonitrile and may require optimization for the 2-amino isomer.

Materials:

- 4-bromo-2,6-difluoroaniline
- Copper(I) cyanide (CuCN)
- Dimethylformamide (DMF)
- Ammonium hydroxide (NH4OH)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na₂SO₄)
- Silica gel
- Dichloromethane (CH₂Cl₂)
- n-hexane

Procedure:

- A suspension of 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide is prepared in a round-bottom flask.
- The mixture is heated to reflux and maintained at this temperature for 24 hours.
- After cooling to room temperature, the reaction mixture is treated with ammonium hydroxide and filtered.



- The filtrate is extracted multiple times with ethyl acetate.
- The combined organic phases are washed sequentially with ammonium hydroxide, deionized water, and brine.
- The organic layer is then dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and n-hexane to yield the purified aminodifluorobenzonitrile.

Characterization:

The successful synthesis of aminodifluorobenzonitriles is typically confirmed through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate
 the structure of the molecule by identifying the chemical environment of the hydrogen and
 carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the amino (-NH₂) and nitrile (-C≡N) groups.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Role in Drug Discovery and Development

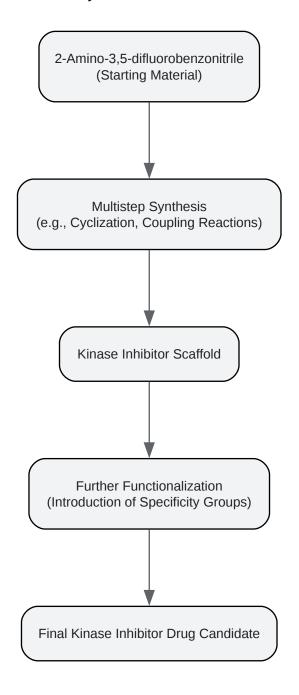
2-Amino-3,5-difluorobenzonitrile is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the amino and nitrile functional groups, combined with the electronic effects of the fluorine atoms, makes it a versatile precursor for the creation of heterocyclic compounds.

Application in Kinase Inhibitor Synthesis

A significant application of **2-Amino-3,5-difluorobenzonitrile** is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their



dysregulation is implicated in numerous diseases, including cancer. The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.



Click to download full resolution via product page

General workflow for kinase inhibitor synthesis.

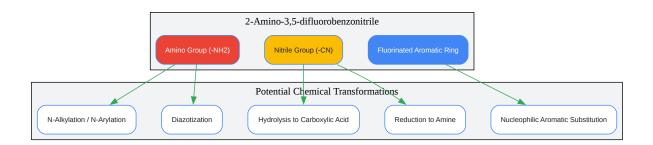
In this workflow, the **2-Amino-3,5-difluorobenzonitrile** core is elaborated through a series of chemical reactions to construct the core scaffold of a kinase inhibitor. This scaffold is then



further modified to introduce chemical groups that provide specificity and affinity for the target kinase.

Logical Relationship in Synthetic Chemistry

The utility of **2-Amino-3,5-difluorobenzonitrile** as a synthetic intermediate can be understood through the logical relationship of its functional groups, which allows for a variety of chemical transformations.



Click to download full resolution via product page

Functional group reactivity of **2-Amino-3,5-difluorobenzonitrile**.

The amino group can undergo reactions such as alkylation, arylation, and diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorinated aromatic ring can also participate in nucleophilic aromatic substitution reactions, providing multiple avenues for the synthesis of diverse and complex molecules. This multi-functional nature is what makes **2-Amino-3,5-difluorobenzonitrile** a valuable tool for medicinal chemists and drug development professionals.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-3,5-difluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283290#2-amino-3-5-difluorobenzonitrile-molecular-weight]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com